2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring a brominated phenyl group at the 2-position and a 3-methylbenzyl substituent at the 1-position. The benzodiazole core consists of a fused benzene and diazole ring system, which is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions. The 3-methylbenzyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2/c1-15-6-4-7-16(12-15)14-24-20-11-3-2-10-19(20)23-21(24)17-8-5-9-18(22)13-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPXONMRYXGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The bromophenyl and methylphenylmethyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process usually includes:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Bromination: of aniline to introduce the bromophenyl group.
Condensation: with o-phenylenediamine to form the benzimidazole core.
Substitution: reactions to introduce the methylphenylmethyl group.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted benzimidazole.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The bromophenyl and methylphenylmethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Diversity at 2-Position: The 3-bromophenyl group in the target compound contrasts with 4-methoxyphenoxymethyl in and 2-chlorophenoxymethyl in . Bromine’s larger atomic radius and electronegativity may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller halogens (Cl) or electron-donating groups (OCH₃).
1-Position Modifications :
- The 3-methylbenzyl group in the target compound and increases steric bulk compared to unsubstituted analogs (e.g., ). This substitution likely improves selectivity by reducing off-target interactions.
Biological Activity Trends :
- Halogenated benzodiazoles (e.g., bromine in , chlorine in ) are frequently associated with anti-cancer and antimicrobial activities. For instance, compound IVd in (containing a bromophenyl-triazole moiety) showed IC₅₀ values of 3.20–5.29 μM against cancer cell lines, suggesting that bromine enhances cytotoxicity.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Calculated Properties Using Lipinski’s Rule of Five
- Lipophilicity : The target compound’s higher logP (~4.2) compared to (~3.8) and (~3.1) suggests greater membrane permeability but may pose challenges for aqueous solubility.
Biological Activity
The compound 2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. Benzodiazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromophenyl and a methylphenyl substituent on the benzodiazole core, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds within the benzodiazole class exhibit a range of biological activities. The following sections detail specific findings related to the compound .
Anticancer Activity
Several studies have explored the anticancer properties of benzodiazoles. For instance, a recent study demonstrated that derivatives of benzodiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound possesses promising anticancer activity.
Antimicrobial Activity
Benzodiazoles have also been studied for their antimicrobial properties. In vitro assays have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 |
These findings highlight the potential use of this compound as an antimicrobial agent.
Neuropharmacological Effects
Benzodiazoles are also noted for their neuropharmacological effects, particularly in models of epilepsy and anxiety. Preliminary studies indicate that compounds similar to this compound may exhibit anticonvulsant properties.
Case Study: Anticonvulsant Activity
In a picrotoxin-induced seizure model, derivatives were shown to significantly reduce seizure frequency compared to controls. This suggests a possible mechanism involving GABAergic modulation.
The biological activity of benzodiazoles is often attributed to their ability to interact with specific receptors or enzymes in biological systems:
- GABA Receptors : Many benzodiazoles enhance the effect of GABA at GABA_A receptors, leading to increased neuronal inhibition.
- Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
